Antiproliferative Potency: Mitonafide vs. Pinafide in Hepatocellular Carcinoma Cells
In a direct comparative study evaluating antiproliferative activity against HepG2 hepatocellular carcinoma cells, Mitonafide demonstrated substantially greater potency than its structural analog Pinafide [1]. Mitonafide achieved an IC50 value below 1 µM, whereas Pinafide required an IC50 of 1.23 ± 0.15 µM to produce equivalent growth inhibition. This represents at least a 1.23-fold or greater potency advantage for Mitonafide in this hepatic tumor model. The assay employed standard MTT-based cell viability assessment following compound exposure, with both compounds evaluated under identical experimental conditions [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 < 1 µM |
| Comparator Or Baseline | Pinafide: IC50 = 1.23 ± 0.15 µM |
| Quantified Difference | Mitonafide IC50 is lower by >0.23 µM; >1.23-fold more potent than Pinafide |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT viability assay |
Why This Matters
This direct potency comparison establishes Mitonafide as the superior reference standard among 3-nitronaphthalimides for hepatic cancer research, supporting its selection over Pinafide when maximal antiproliferative activity in hepatocellular carcinoma models is required.
- [1] PMC9888480 Table 2. Antiproliferative activity of naphthalimide derivatives against HepG2 and MRC-5 cell lines. View Source
